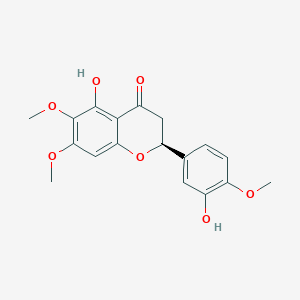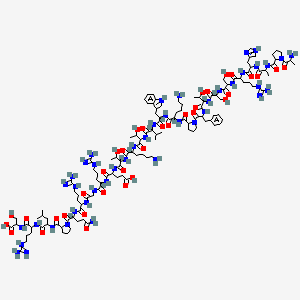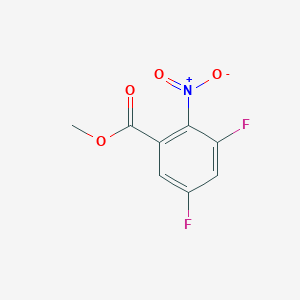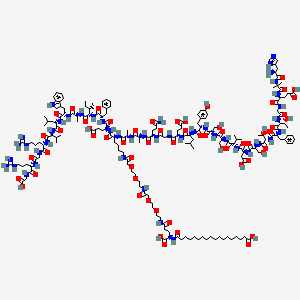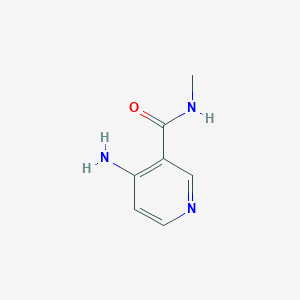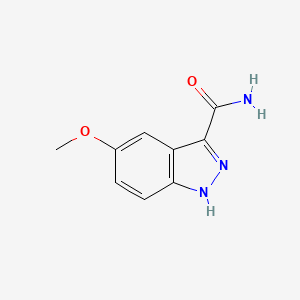
(S)-1-(tert-Butoxycarbonyl)-5-oxopiperidine-2-carboxylic acid
Overview
Description
“(S)-1-(tert-Butoxycarbonyl)-5-oxopiperidine-2-carboxylic acid” is a compound that contains a tert-butoxycarbonyl group . The tert-butoxycarbonyl group is a protecting group that is introduced into a molecule by chemical modification of a functional group in order to obtain chemoselectivity in a subsequent chemical reaction .
Synthesis Analysis
The synthesis of compounds containing the tert-butoxycarbonyl group involves the reaction of the amine with di-tert-butyl dicarbonate (Boc2O) . A method for high-temperature Boc deprotection of amino acids and peptides in a phosphonium ionic liquid has been described .Molecular Structure Analysis
The molecular structure of the tert-butoxycarbonyl group is represented by the formula C5H9O2 . The group has an average mass of 101.12376 and a monoisotopic mass of 101.06025 .Chemical Reactions Analysis
The tert-butoxycarbonyl group is involved in various chemical reactions. It plays the role of a protecting group, which is introduced into a molecule by chemical modification of a functional group to obtain chemoselectivity in a subsequent chemical reaction . The amine attacks a carbonyl site on di-tert-butyl dicarbonate (Boc2O), resulting in tert-butyl carbonate leaving as a leaving group .Physical And Chemical Properties Analysis
The tert-butoxycarbonyl group has a net charge of 0. Its average mass is 101.12376 and its monoisotopic mass is 101.06025 .Scientific Research Applications
Biocatalyst Inhibition by Carboxylic Acids Carboxylic acids, due to their microbial inhibitory properties, are used as food preservatives and play a crucial role in the production of bio-renewable chemicals through fermentation. Understanding their impact on microbes like Escherichia coli and Saccharomyces cerevisiae can aid in developing strategies to enhance microbial robustness for improved industrial performance (Jarboe et al., 2013).
Natural Neo Acids and Their Biological Activities The study of naturally occurring neo fatty acids and their derivatives reveals their potential as antioxidants, anticancer, antimicrobial, and antibacterial agents. These findings underscore the application of carboxylic acid derivatives in the cosmetic, agronomic, and pharmaceutical industries, highlighting their versatility and importance in developing bioactive compounds (Dembitsky, 2006).
Solvent Development for Carboxylic Acid Extraction The advancement in solvent technologies for the extraction of carboxylic acids from aqueous solutions is crucial for producing organic acids used as precursors for bio-based plastics. The review discusses solvent types and regeneration strategies, aiming to enhance the efficiency and economic feasibility of the extraction process (Sprakel & Schuur, 2019).
Biologically Active Plant-Derived Carboxylic Acids This review examines the structure-related antioxidant, antimicrobial, and cytotoxic activities of selected carboxylic acids derived from plants. It provides insights into how structural differences among carboxylic acids influence their bioactivity, offering a foundation for the development of new therapeutic agents (Godlewska-Żyłkiewicz et al., 2020).
Reactive Extraction of Carboxylic Acids The review on reactive extraction of carboxylic acids using organic solvents and supercritical fluids highlights the efficiency and environmental benefits of supercritical CO2 in the extraction process. It suggests that supercritical reactive extraction is an effective method for separating carboxylic acids from aqueous solutions (Djas & Henczka, 2018).
Mechanism of Action
Target of Action
It’s known that the tert-butoxycarbonyl (boc) group is widely used in synthetic organic chemistry as a protecting group . It’s introduced into a molecule to protect a functional group from unwanted reactions, allowing for chemoselectivity in subsequent reactions .
Mode of Action
The Boc group in the compound acts as a protecting group. It shields functional groups in the molecule during chemical reactions, preventing them from reacting and allowing other parts of the molecule to react selectively . Once the desired reactions are complete, the Boc group can be removed, revealing the original functional group .
Biochemical Pathways
The use of boc groups is prevalent in the synthesis of complex organic compounds, suggesting that they may play a role in various biochemical pathways .
Pharmacokinetics
The properties of the boc group suggest that it could influence the compound’s bioavailability by protecting sensitive functional groups during absorption and distribution, then being removed during metabolism to allow the functional group to exert its effects .
Result of Action
The primary result of the action of this compound is the protection of sensitive functional groups during chemical reactions, allowing for selective reactivity elsewhere in the molecule . This can enable the synthesis of complex organic compounds with a high degree of control and precision .
Future Directions
properties
IUPAC Name |
(2S)-1-[(2-methylpropan-2-yl)oxycarbonyl]-5-oxopiperidine-2-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17NO5/c1-11(2,3)17-10(16)12-6-7(13)4-5-8(12)9(14)15/h8H,4-6H2,1-3H3,(H,14,15)/t8-/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NYIZAJLUNOQXFW-QMMMGPOBSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(=O)CCC1C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CC(=O)CC[C@H]1C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17NO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00718895 | |
| Record name | (2S)-1-(tert-Butoxycarbonyl)-5-oxopiperidine-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00718895 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
243.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
915976-41-9 | |
| Record name | 1-(1,1-Dimethylethyl) (2S)-5-oxo-1,2-piperidinedicarboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=915976-41-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (2S)-1-(tert-Butoxycarbonyl)-5-oxopiperidine-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00718895 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![6-Bromoimidazo[1,2-a]pyrimidine-2-carboxylic acid](/img/structure/B3030447.png)

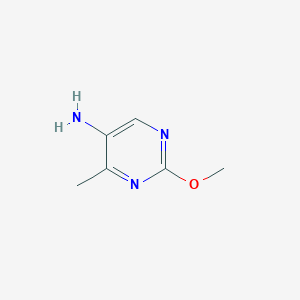
![7-Iodoimidazo[1,2-a]pyridine](/img/structure/B3030450.png)
